molecular formula C23H17Cl2N3O3 B2550020 2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903282-78-0

2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2550020
CAS No.: 903282-78-0
M. Wt: 454.31
InChI Key: SJGRAPDFWASBMS-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in the molecule, such as amino, dichlorophenyl, methoxybenzoyl, and carboxamide, suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the Dichlorophenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.

    Incorporation of the Methoxybenzoyl Group: This step might involve acylation reactions using methoxybenzoic acid derivatives.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: The dichlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the amino or methoxy groups.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Substituted derivatives at the dichlorophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,4-dichlorophenyl)indolizine-1-carboxamide: Lacks the methoxybenzoyl group.

    3-(4-methoxybenzoyl)indolizine-1-carboxamide: Lacks the amino and dichlorophenyl groups.

    2-amino-3-(4-methoxybenzoyl)indolizine-1-carboxamide: Lacks the dichlorophenyl group.

Uniqueness

The unique combination of functional groups in 2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-31-15-8-5-13(6-9-15)22(29)21-20(26)19(18-4-2-3-11-28(18)21)23(30)27-17-10-7-14(24)12-16(17)25/h2-12H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGRAPDFWASBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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